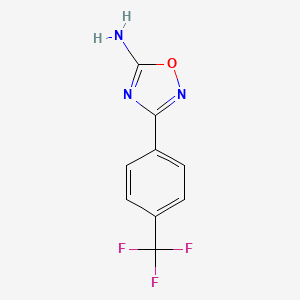![molecular formula C15H14N4O B2957384 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049139-14-1](/img/structure/B2957384.png)
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride is a powerful reducing agent used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray diffraction is also used to provide unambiguous evidence for the structure of the synthesized product .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve intermolecular hydrogen bonding . The tautomeric equilibrium is an important aspect of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as IR, 1D and 2D NMR spectroscopy .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline derivatives is in the field of corrosion science. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid medium. This compound exhibits inhibition efficiency up to 98% at a concentration of 3×10−4 M, acting as a mixed inhibitor affecting both cathodic and anodic corrosion currents. Its adsorption on the steel surface obeys Langmuir’s isotherm, indicating strong chemisorption (Bentiss et al., 2009).
Antimicrobial Activities
Another significant application is in the synthesis of novel 1,2,4-triazole derivatives for antimicrobial activities. These compounds have been synthesized from various ester ethoxycarbonylhydrazones with primary amines and tested for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).
Photoluminescent Materials
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline derivatives have been utilized in the synthesis of photoluminescent copper(I) complexes. These complexes exhibit long-lived photoluminescence with colors ranging from yellow to red-orange, showcasing potential applications in photoluminescent materials and electronic devices (Manbeck, Brennessel, & Eisenberg, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research involving similar compounds often focus on their potential therapeutic applications. For example, triazole derivatives have been confirmed to have antimicrobial, antioxidant, and antiviral potential . They are also important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVMZIBGVZNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2957302.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)
![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)




![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)